4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps. One common method includes the reaction of 2-mercapto-5-(3-pyridinyl)-1,3,4-oxadiazoles with hydrazine hydrate at reflux . Another approach involves treating hydrazides of picolinic, nicotinic, and isonicotinic acids with carbon disulfide in ethanolic potassium hydroxide, followed by the reaction of N-acyl-dithiocarbazates with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and catalytic activity.
Mechanism of Action
The mechanism of action of 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Amino-3-mercapto-1,2,4-triazoles: These compounds share the triazole ring and mercapto group but differ in their substituents.
5-Substituted-2-mercapto-1,3,4-oxadiazoles: These compounds have a similar mercapto group but a different heterocyclic ring structure.
Uniqueness: 4-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a triazole ring, pyridine ring, and phenol group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N5OS |
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Molecular Weight |
297.34 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5OS/c20-12-5-3-10(4-6-12)8-16-19-13(17-18-14(19)21)11-2-1-7-15-9-11/h1-9,20H,(H,18,21)/b16-8+ |
InChI Key |
RXEQWFZHXUMAIH-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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